molecular formula C13H10ClNO2S2 B2734610 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione CAS No. 478043-45-7

4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2734610
CAS No.: 478043-45-7
M. Wt: 311.8
InChI Key: JXSPUKOREKGTFZ-QINSGFPZSA-N
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Description

4-[(4-Chlorophenyl)imino]-2,3-dihydro-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione (hereafter referred to as the target compound) is a thieno-thiopyran-dione derivative characterized by a fused bicyclic core and a 4-chlorophenylimino substituent. Its molecular formula is C₁₃H₉ClN₂O₂S₂, with a molecular weight of 324.81 g/mol (calculated). The compound’s structure combines a sulfur-rich heterocyclic system with an electron-withdrawing chlorophenyl group, which influences its electronic properties and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c14-9-1-3-10(4-2-9)15-12-6-8-19(16,17)13-11(12)5-7-18-13/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSPUKOREKGTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NC3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-component reactions. One common method involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of a catalyst such as triethylamine. This one-pot synthesis is advantageous due to its high yield, simple work-up procedure, and short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituent significantly alter biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-chlorophenyl 324.81 Not explicitly reported; inferred from analogs
4-[(4-Methoxyphenyl)imino] analog (CAS 478043-39-9) 4-methoxyphenyl 307.39 Improved solubility due to methoxy group; anticancer potential
4-[(2-Methylbenzoyl)oxy]imino analog (CAS 478049-55-7) 2-methylbenzoate 335.40 Ester group enhances solubility; prodrug-like behavior
4-[(3,4-Dichlorophenyl)hydrazone] analog (CAS 338749-60-3) 3,4-dichlorophenyl 387.29 Anti-parasitic applications; strong electron-withdrawing effects

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity and receptor binding but may reduce solubility.
  • Methoxy or ester groups improve solubility and pharmacokinetics, as seen in analogs with prodrug-like moieties .

Functional Group Modifications in the Core Structure

The thieno-thiopyran-dione core can be modified to generate derivatives with distinct activities:

Compound Class/Modification Example Structure Activity/Properties
Thieno[2,3-b]pyridines (e.g., ) Ester/carbonate-functionalized derivatives Enhanced anti-proliferative activity (IC₅₀: 2–5 µM in HCT-116 and MDA-MB-231 cells)
Pyrrolo-triazolo-pyrimidine hybrids () Compound 19b (4-chlorophenyl substituent) Superior anticancer activity vs. doxorubicin (IC₅₀: 0.8 µM)
Dihydro-imidazole derivatives () N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine Anti-leishmanial activity via helical chain supramolecular interactions

Key Findings :

  • Ester/carbonate groups disrupt crystal packing, improving cellular penetration and activity .
  • Triazole or imidazole moieties enhance DNA intercalation or enzyme inhibition, as seen in high-activity anticancer compounds .
Anticancer Activity:
  • The target compound’s 4-chlorophenyl group is shared with highly active analogs like Compound 19b (), which showed IC₅₀ values 10-fold lower than doxorubicin in vitro .
  • Ester-functionalized thieno[2,3-b]pyridines () achieved IC₅₀ values of 2–5 µM, suggesting that the target compound may require similar modifications to optimize activity .
Solubility and Pharmacokinetics:
  • Unmodified thieno-thiopyran-diones (e.g., target compound) typically exhibit poor aqueous solubility, limiting bioavailability.
  • Analogs with methoxy or ester groups (e.g., CAS 478043-39-9 and 478049-55-7) demonstrate improved solubility via polar substituents .

Biological Activity

The compound 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]thiopyran core structure, which is known for its diverse biological activities. The presence of the 4-chlorophenyl substituent may influence its pharmacological properties by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazolidinone derivatives have shown significant antimicrobial effects against various bacterial strains. In particular, thiazolidinones have been documented to possess both antibacterial and antifungal properties, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. For instance, thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antibiofilm Activity : Recent studies highlight the potential of thiazolidinone derivatives to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections. The antibiofilm activity is often quantified using biofilm inhibition concentrations (BICs) .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC/BIC Values (µM)Reference
Thiazolidinone AAntimicrobial26.3 - 378.5
Thiazolidinone BAnticancerIC50 = 10 µM
Thiazolidinone CAntibiofilmBIC = 6.25 - 25

Case Study: Antibacterial Efficacy

A study conducted by Haroun et al. synthesized a series of thiazolidinone-thiazole hybrids that exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative showed an MIC of 3.25 µg/mL against MRSA biofilms . Additionally, Pan et al. optimized structures with known antibiofilm activity, revealing that modifications could significantly enhance efficacy against biofilm-forming pathogens .

The biological activity of compounds like 4-[(4-chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Some derivatives have been shown to bind effectively to hormone receptors or other regulatory proteins, modulating their activity and leading to therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(4-chlorophenyl)imino]-2,3-dihydro-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene derivatives with chlorophenyl-substituted imines. A multi-step approach involves:

Core formation : Cyclization of thiophene precursors (e.g., thieno[2,3-b]thiopyran derivatives) under acidic conditions.

Imino functionalization : Introduction of the 4-chlorophenylimino group via nucleophilic substitution or Schiff base formation.
Optimization may involve microwave-assisted synthesis (reducing reaction time from 12h to 30min) or solvent selection (e.g., DMF for improved yield). Purity is validated via GC-MS or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar thieno-pyrimidine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The imino proton (N–H) appears as a singlet at δ 8.5–9.0 ppm. The thieno-thiopyran core shows distinct aromatic protons (δ 6.5–7.5 ppm) and thiopyran methylene protons (δ 3.0–4.0 ppm).
  • IR : A sharp peak at ~1650 cm⁻¹ confirms the C=N imino stretch.
  • MS : Molecular ion [M+H]⁺ at m/z 367.3 (calculated) with fragmentation patterns reflecting cleavage at the thiopyran ring .

Q. What are the initial biological screening protocols for assessing antimicrobial activity?

  • Methodological Answer :

  • In vitro assays : Use standardized microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative).
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Data interpretation : Activity is considered significant if MIC ≤ 25 µg/mL. Structural analogs (e.g., thieno[2,3-d]pyrimidines) show MICs of 10–50 µg/mL .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like bacterial topoisomerase IV?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density at the imino group (reactivity hotspot).
  • Docking (AutoDock Vina) : Simulate binding to S. aureus topoisomerase IV (PDB: 3FV5). Key interactions:
  • Chlorophenyl ring → hydrophobic pocket (ΔG ≈ -8.5 kcal/mol).
  • Thiopyran sulfur → hydrogen bonding with Arg₁₀₈ .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in the chlorophenyl group)?

  • Methodological Answer :

  • X-ray refinement : Use SHELXL for disorder modeling (occupancy ratio 50:50).
  • Validation : Check residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<0.08).
  • Case study : In N-(4-chlorophenyl)thieno[2,3-b]pyridin-4-amine derivatives, disorder angles of 59.1° vs. 50.6° were resolved via Hirshfeld surface analysis .

Q. How does substituent variation (e.g., nitro vs. methoxy groups) impact the compound’s antioxidant activity?

  • Methodological Answer :

  • SAR study : Synthesize derivatives with electron-withdrawing (NO₂) or donating (OCH₃) groups.
  • Assays : DPPH radical scavenging (IC₅₀) and FRAP (ferric reducing power).
  • Data :
SubstituentIC₅₀ (µM)FRAP (µM Fe²⁺/g)
-NO₂45.2320
-OCH₃78.9150
-Cl (parent)60.1250
  • Conclusion : Electron-withdrawing groups enhance radical scavenging .

Q. What experimental designs are optimal for long-term ecotoxicity studies (e.g., soil/water systems)?

  • Methodological Answer :

  • Design : Randomized block with split plots (4 replicates):
  • Main plots : Soil vs. aquatic systems.
  • Subplots : Varying pH (5.0–8.0).
  • Metrics : Bioaccumulation factor (BCF), LC₅₀ for Daphnia magna.
  • Reference : Projects like INCHEMBIOL use 6-year timelines for abiotic/biotic transformation analysis .

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